

In-Depth Technical Guide: 3-Bromo-3-phenylpropanoic Acid (CAS: 15463-91-9)

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Compound of Interest

Compound Name: *3-Bromo-3-phenylpropanoic acid*

Cat. No.: B046340

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-3-phenylpropanoic acid, with the CAS number 15463-91-9, is a halogenated carboxylic acid of significant interest in the field of organic synthesis and medicinal chemistry. Its structure, featuring a bromine atom at the benzylic position and a terminal carboxylic acid, renders it a versatile bifunctional molecule. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and reaction protocols, and a review of its applications, particularly as a key intermediate in the development of pharmacologically active compounds.

Physicochemical and Spectroscopic Data

The accurate characterization of **3-Bromo-3-phenylpropanoic acid** is fundamental for its application in research and development. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	15463-91-9	[1] [2]
Molecular Formula	C ₉ H ₉ BrO ₂	[1] [2]
Molecular Weight	229.07 g/mol	[1] [2]
IUPAC Name	3-bromo-3-phenylpropanoic acid	[1]
Synonyms	3-Bromo-3-phenylpropionic acid, β -Bromohydrocinnamic acid	[1]
Appearance	White crystalline solid	[3]
Melting Point	135-138°C or 206-208°C	[1] [2]
Boiling Point	301.3°C at 760 mmHg	[2]
Density	1.554 g/cm ³	[2]
Solubility	Slightly soluble in cold carbon disulfide; soluble in hot carbon disulfide. Decomposed by water.	[4]
XLogP3	2.6	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]

Note on Melting Point Discrepancy: The significant variation in the reported melting point (135-138°C vs. 206-208°C) is noteworthy. This may be attributed to the existence of different crystalline polymorphs or variations in sample purity. One source suggests the higher melting range is associated with the product obtained from the dehydrobromination of 2,3-dibromo-3-phenylpropanoic acid, implying a different crystalline form.[\[1\]](#) Researchers should consider the synthetic route and purification method when comparing experimental values.

Table 2: Spectroscopic Data

Technique	Key Features
¹ H NMR	Signals corresponding to the protons on the phenyl ring and those adjacent to the bromine-substituted carbon. The bromine atom induces a deshielding effect on neighboring protons.
¹³ C NMR	Characteristic chemical shifts for the phenyl ring carbons, the carboxylic acid carbon, and the carbon bearing the bromine atom.
Infrared (IR)	Absorption bands indicative of a carboxylic acid (around 1700 cm ⁻¹) and C-Br stretching vibrations.
Mass Spec.	The molecular ion peak and fragmentation pattern consistent with the structure of 3-bromo-3-phenylpropanoic acid.

Synthesis and Experimental Protocols

The most common and direct synthesis of **3-Bromo-3-phenylpropanoic acid** involves the hydrobromination of cinnamic acid.^[3] Alternative methods, such as radical bromination of 3-phenylpropanoic acid, are also employed.

Synthesis from Cinnamic Acid via Hydrobromination

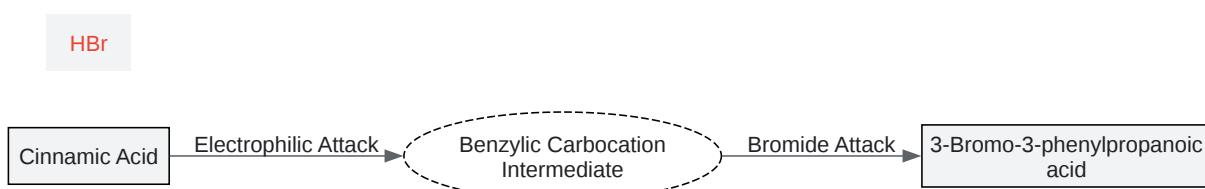
This method relies on the electrophilic addition of hydrogen bromide (HBr) across the double bond of cinnamic acid. The reaction follows Markovnikov's rule, with the bromine atom adding to the more substituted carbon (the benzylic position) due to the enhanced stability of the resulting carbocation intermediate.^[3]

Experimental Protocol:

- Method 1: HBr in Acetic Acid

- Saturate glacial acetic acid with hydrogen bromide gas at room temperature.
(Approximately 0.6 g of HBr dissolves in 1 g of glacial acetic acid).
- Add 10 g of finely powdered cinnamic acid to the HBr-saturated acetic acid solution.
- Heat the mixture in a sealed tube for 2 hours at 100°C.
- Upon cooling, **3-Bromo-3-phenylpropanoic acid** will crystallize out of the solution.
- Collect the crystals by filtration.
- Recrystallize the product from an anhydrous solvent such as dry carbon disulfide. Caution:
The product is readily decomposed by water.^[4]

- Method 2: Aqueous HBr
 - Shake 10 g of finely powdered cinnamic acid with 50 ml of an aqueous solution of hydrobromic acid, saturated with HBr gas at 0°C, for two days.
 - Collect the resulting precipitate of **3-Bromo-3-phenylpropanoic acid** by filtration.
 - Wash the precipitate with a small amount of ice-water.
 - Dry the product in a vacuum desiccator.^[4]



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Caption: Synthesis of **3-Bromo-3-phenylpropanoic acid** from Cinnamic Acid.

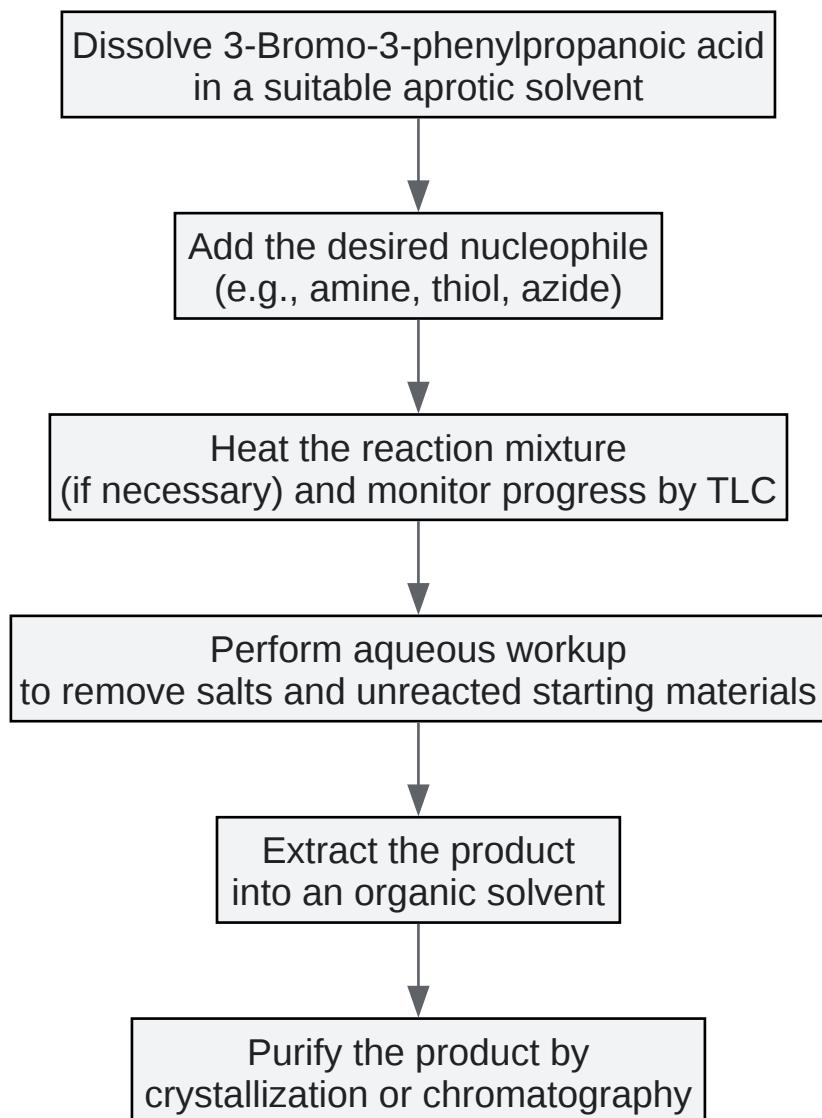
Chemical Reactivity and Key Experimental Protocols

The reactivity of **3-Bromo-3-phenylpropanoic acid** is dominated by its two functional groups: the labile bromine atom at the benzylic position and the carboxylic acid moiety.

Nucleophilic Substitution

The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows for the introduction of a wide array of functional groups.

Generic Experimental Workflow for Nucleophilic Substitution:



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Caption: General workflow for nucleophilic substitution reactions.

Reduction

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH_4).

Experimental Protocol for Reduction to 3-Bromo-3-phenylpropan-1-ol:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (THF).
- Cool the suspension to 0°C in an ice bath.
- Slowly add a solution of **3-Bromo-3-phenylpropanoic acid** in the same anhydrous solvent to the LiAlH_4 suspension with stirring. Caution: The reaction is highly exothermic and generates hydrogen gas.
- After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
- Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH_4 by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).^[4]
- Stir the resulting mixture until a granular precipitate forms.
- Dry the organic layer with a drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the filtrate under reduced pressure to yield the crude 3-Bromo-3-phenylpropan-1-ol.
- Purify the product by flash chromatography if necessary.



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Caption: Reduction of the carboxylic acid group.

Applications in Research and Drug Development

3-Bromo-3-phenylpropanoic acid serves as a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates and biologically active compounds.

- Precursor to Biologically Active Molecules: Its derivatives have been investigated for various therapeutic applications. For instance, it is a precursor in the synthesis of enzyme inhibitors.
- Scaffold for Chemical Libraries: The dual reactivity of the molecule allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery campaigns.
- Biochemical Probes: The reactive bromine atom can be utilized to covalently modify the active sites of enzymes, serving as a probe to investigate enzyme mechanisms and kinetics.

Biological Activity

While many studies focus on the biological activities of its derivatives, some research suggests that compounds with the 3-phenylpropanoic acid core structure can exhibit biological effects. For example, certain derivatives have shown antimicrobial activity against pathogens like *Escherichia coli* and *Staphylococcus aureus*. The proposed mechanism for this antibacterial action is often the inhibition of essential bacterial enzymes. However, specific studies focusing solely on the biological activity of **3-Bromo-3-phenylpropanoic acid** are limited.

Conclusion

3-Bromo-3-phenylpropanoic acid is a cornerstone intermediate in organic synthesis, offering a gateway to a wide range of more complex molecules. Its well-defined reactivity, coupled with established synthetic protocols, makes it an invaluable tool for researchers in both academic

and industrial settings. The continued exploration of its potential in the synthesis of novel therapeutic agents underscores its importance in the field of drug discovery and development. Further investigation into its own biological activities and potential modulation of cellular signaling pathways may reveal new applications for this versatile compound.

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